6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine
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Overview
Description
6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of fluorophenyl groups and a dihydroimidazo[2,1-b][1,3]thiazole core. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine typically involves the condensation of 4-fluorobenzaldehyde with 2-aminothiazole derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of fluorophenyl groups may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine
- 6-(4-bromophenyl)-N-[(E)-(4-bromophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine
- 6-(4-methylphenyl)-N-[(E)-(4-methylphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine
Uniqueness
The uniqueness of 6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine lies in the presence of fluorophenyl groups, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity towards specific targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H13F2N3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
InChI |
InChI=1S/C18H13F2N3S/c19-14-5-1-12(2-6-14)11-21-17-16(13-3-7-15(20)8-4-13)22-18-23(17)9-10-24-18/h1-8,11H,9-10H2/b21-11+ |
InChI Key |
HBTWSYXMVAJGBH-SRZZPIQSSA-N |
Isomeric SMILES |
C1CSC2=NC(=C(N21)/N=C/C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CSC2=NC(=C(N21)N=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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